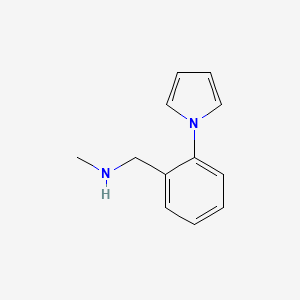![molecular formula C23H20ClN3O3S B2398557 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1261009-01-1](/img/no-structure.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heterocycle consisting of fused thiophene and pyrimidine rings . It has an acetamide group attached to the pyrimidine ring and a chlorophenyl group attached to the thiophene ring. These types of compounds are often synthesized for their potential biological activities .
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, thieno[3,2-d]pyrimidines and their derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .科学的研究の応用
Dielectric Studies of H-bonded Complexes
Research focusing on the dielectric properties of hydrogen-bonded complexes, like those formed by acetamide with phenols, provides insights into the electronic characteristics and potential applications in material science. The study by Malathi, Sabesan, and Krishnan (2004) investigated these complexes, revealing that the polarity of these compounds depends significantly on the acidity of phenols, suggesting that similar compounds could be studied for their electronic or dielectric properties (Malathi, Sabesan, & Krishnan, 2004).
Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives
In the realm of pharmacology, El-Morsy, El-Sayed, and Abulkhair (2017) synthesized and evaluated the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines. Their findings highlighted the potential of these derivatives in cancer research, indicating that structurally related compounds might also hold therapeutic value (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis and Antibacterial Activity
The synthesis of novel heterocyclic compounds incorporating sulfamido moieties and their evaluation for antibacterial and antifungal activities were explored by Nunna et al. (2014). Such studies underline the importance of structural modifications in developing new antimicrobial agents, suggesting a potential research direction for exploring the antimicrobial properties of similar acetamide derivatives (Nunna et al., 2014).
Chiral Resolution and Antagonistic Properties
Rossi et al. (2016) conducted a study on the chiral separation and absolute configuration assignment of potential A3 adenosine receptor antagonists. The research highlights the significance of stereochemistry in medicinal chemistry, indicating that the enantiomeric purity and configuration of compounds like the one could be crucial for their biological activity (Rossi et al., 2016).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(2-(propan-2-yl)phenyl)glycine methyl ester followed by deprotection and amidation.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(2-(propan-2-yl)phenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "The 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid is dissolved in DMF and treated with DCC and NHS to form the active ester intermediate.", "The N-(2-(propan-2-yl)phenyl)glycine methyl ester is dissolved in DMF and added to the reaction mixture. The reaction is stirred at room temperature for several hours to allow for the formation of the amide bond.", "The reaction mixture is then treated with hydrochloric acid to remove the methyl ester protecting group.", "The resulting product is extracted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.", "The crude product is dissolved in chloroform and treated with triethylamine and acetic acid to form the free amine.", "The free amine is then treated with acetic anhydride to form the acetyl derivative.", "The acetyl derivative is dissolved in methanol and treated with sodium bicarbonate to form the final product." ] } | |
CAS番号 |
1261009-01-1 |
分子式 |
C23H20ClN3O3S |
分子量 |
453.94 |
IUPAC名 |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14(2)17-8-3-4-9-18(17)25-20(28)13-26-19-10-11-31-21(19)22(29)27(23(26)30)16-7-5-6-15(24)12-16/h3-12,14H,13H2,1-2H3,(H,25,28) |
InChIキー |
MTDWORARXJTGBU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)
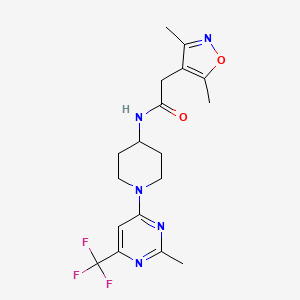
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)
![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)
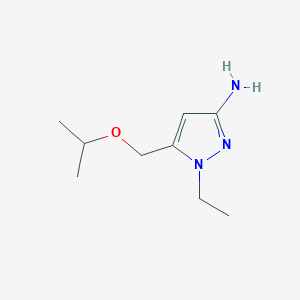
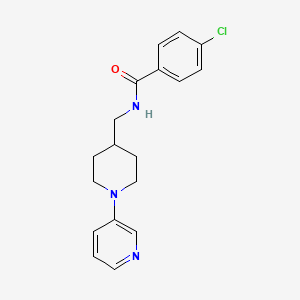
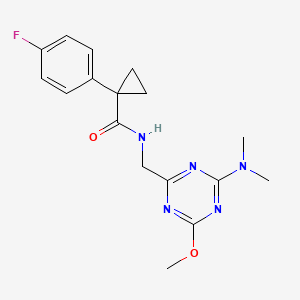

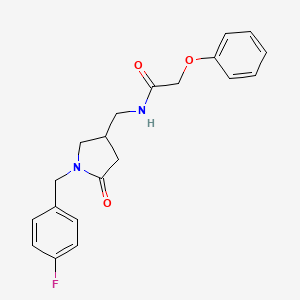
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
